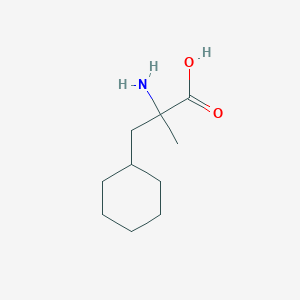
(R)-2-amino-3-cyclohexyl-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-amino-3-cyclohexyl-2-methylpropanoic acid is an organic compound that belongs to the class of amino acids It features a cyclohexyl group attached to the alpha carbon, making it structurally unique compared to other amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-3-cyclohexyl-2-methylpropanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the alkylation of a cyclohexyl derivative with a suitable amino acid precursor under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of ®-2-amino-3-cyclohexyl-2-methylpropanoic acid may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
®-2-amino-3-cyclohexyl-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
Scientific Research Applications
®-2-amino-3-cyclohexyl-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-amino-3-cyclohexyl-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include amino acid metabolism and signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylalanine: Similar structure but lacks the methyl group.
Cyclohexylglycine: Similar structure but has a different side chain.
Cyclohexylserine: Contains a hydroxyl group instead of a methyl group.
Uniqueness
®-2-amino-3-cyclohexyl-2-methylpropanoic acid is unique due to its specific stereochemistry and the presence of both a cyclohexyl and a methyl group. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications.
Biological Activity
(R)-2-amino-3-cyclohexyl-2-methylpropanoic acid (often referred to as cyclohexyl alanine) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₉H₁₇NO₂
- Molecular Weight : 171.24 g/mol
- CAS Number : 736026
The compound features a cyclohexyl group, which contributes to its unique biological interactions compared to other amino acids.
Research indicates that this compound may interact with various biological targets, including:
- Neurotransmitter Receptors : It has been studied for its potential effects on neurotransmitter systems, particularly in modulating glutamate receptors. This modulation can influence synaptic plasticity and neuronal excitability.
- Protein Kinases : The compound may act as an inhibitor or modulator of specific protein kinases involved in cellular signaling pathways, potentially affecting cell growth and differentiation.
1. Neuroprotective Effects
Studies have shown that this compound exhibits neuroprotective properties. It has been tested in various models of neurodegeneration, where it demonstrated the ability to reduce neuronal cell death and improve cognitive function.
2. Antioxidant Activity
The compound has been noted for its antioxidant capabilities, which may contribute to its neuroprotective effects. By scavenging free radicals, it helps mitigate oxidative stress in neural tissues.
3. Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties, potentially reducing the production of pro-inflammatory cytokines in various cell types.
Table 1: Summary of Biological Activities
Case Study Example
In a study conducted by , this compound was administered to mice subjected to induced oxidative stress. The results indicated a significant reduction in markers of oxidative damage and improved behavioral outcomes in cognitive tests compared to control groups.
Safety and Toxicology
While promising, the safety profile of this compound requires thorough investigation. Preliminary toxicity studies suggest low acute toxicity levels; however, long-term effects and potential side effects remain under evaluation.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-amino-3-cyclohexyl-2-methylpropanoic acid |
InChI |
InChI=1S/C10H19NO2/c1-10(11,9(12)13)7-8-5-3-2-4-6-8/h8H,2-7,11H2,1H3,(H,12,13) |
InChI Key |
RAUJVFYNXLFAKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCCCC1)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















